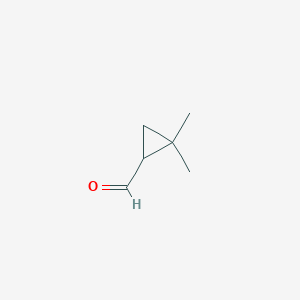

2,2-Dimethylcyclopropane-1-carbaldehyde

描述

2,2-Dimethylcyclopropane-1-carbaldehyde (CAS: 856017-94-2) is a cyclopropane derivative featuring a carbaldehyde group at position 1 and two methyl groups at position 2 of the strained three-membered ring. Its molecular formula is C₆H₁₀O, with a molecular weight of 98.14 g/mol . The cyclopropane ring imparts significant angle strain, enhancing its reactivity in ring-opening or carbonyl-based reactions. While specific physical data (e.g., boiling point) are unavailable in the provided evidence, its small molecular size and polar aldehyde group suggest moderate solubility in organic solvents.

属性

IUPAC Name |

2,2-dimethylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTDYOQEPYGGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557669 | |

| Record name | 2,2-Dimethylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26119-44-8 | |

| Record name | 2,2-Dimethylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require careful control of temperature and solvent to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required specifications for various applications.

化学反应分析

Types of Reactions

2,2-Dimethylcyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or halides can react with the cyclopropane ring under appropriate conditions.

Major Products Formed

Oxidation: 2,2-Dimethylcyclopropane-1-carboxylic acid.

Reduction: 2,2-Dimethylcyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2,2-Dimethylcyclopropane-1-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique cyclopropane structure allows for various chemical transformations, making it valuable in the development of new synthetic pathways.

Synthesis Methods

The compound can be synthesized through several methods:

- Cyclopropanation : Utilizing precursors like 2,2-dimethylcyclopropane with formylating agents under acidic conditions.

- Catalytic Processes : Employing catalysts such as palladium or rhodium to enhance yield and selectivity.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : Preliminary investigations indicate its ability to inhibit nitric oxide production in macrophages, which could lead to new anti-inflammatory drugs.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against different pathogens. The results indicated significant inhibition zones:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study: Anti-inflammatory Effects

Another investigation focused on the compound's ability to reduce nitric oxide production:

| Concentration (µM) | NO Production (µM) |

|---|---|

| 0 | 20 |

| 10 | 15 |

| 50 | 8 |

Medicinal Chemistry

Drug Development

The compound is being explored for its potential use in drug development due to its unique structural features. Its cyclopropane moiety is of particular interest in designing pharmaceuticals that target specific biological pathways.

Industrial Applications

Specialty Chemicals and Agrochemicals

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its reactivity allows it to participate in various chemical reactions essential for producing high-value products.

作用机制

The mechanism by which 2,2-Dimethylcyclopropane-1-carbaldehyde exerts its effects involves the reactivity of the aldehyde group and the strained cyclopropane ring. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

相似化合物的比较

Structural Isomers: 1,2-Dimethylcyclopropane-1-carbaldehyde

- Molecular Formula : C₆H₁₀O (same as the target compound) .

- Key Differences : The methyl groups are positioned at C1 and C2 instead of both at C2. This alters steric and electronic effects.

- Impact : The 1,2-dimethyl isomer may exhibit distinct reactivity due to uneven steric hindrance around the aldehyde group. For example, nucleophilic attacks on the carbonyl could be less hindered compared to the 2,2-dimethyl analog.

Halogen-Substituted Derivative: 1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde

Extended Alkyl Substituents: 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde

Cyclopentene/Cyclopentane Analogs

- Examples :

- Impact : Cyclopentene/cyclopentane systems lack the ring strain of cyclopropane, reducing reactivity in ring-opening reactions. However, their larger rings accommodate more substituents, enabling tailored steric and electronic profiles for applications in catalysis or chiral synthesis.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Insights | Potential Applications |

|---|---|---|---|---|---|

| 2,2-Dimethylcyclopropane-1-carbaldehyde | C₆H₁₀O | 98.14 | Two methyl groups at C2 | High ring strain; reactive aldehyde | Synthetic intermediate |

| 1,2-Dimethylcyclopropane-1-carbaldehyde | C₆H₁₀O | 98.15 | Methyl groups at C1 and C2 | Moderate steric hindrance | Organic synthesis |

| 1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde | C₆H₉BrO | 177.04 | Bromine at C1, methyl at C2 | Enhanced electrophilicity | Halogenated intermediate |

| 2-Methyl-2-(4-methylpent-3-en-1-yl)... | C₁₁H₁₆O | 164.24 | Branched alkyl chain | Hydrophobic; alkene functionalization | Agrochemicals, fragrances |

| 2-Cyclopentene-1-carbaldehyde | C₆H₈O | 96.13 | Five-membered ring with double bond | Lower ring strain; stable aldehyde | Catalysis, polymer chemistry |

Notes on Data Limitations

- Physical property data (e.g., melting/boiling points) are sparse in the provided evidence, necessitating experimental validation.

- Hazard profiles for many compounds are unspecified, highlighting the need for comprehensive safety studies.

This analysis synthesizes structural, electronic, and functional differences among cyclopropane carbaldehydes and their analogs, underscoring their versatility in synthetic chemistry. Further research into their thermodynamic and kinetic properties is recommended to expand applications.

生物活性

2,2-Dimethylcyclopropane-1-carbaldehyde, also known as (1S)-2,2-dimethylcyclopropane-1-carbaldehyde, is a compound with significant potential in organic synthesis and biological applications. This aldehyde exhibits unique structural properties due to its cyclopropane ring and functional groups, making it a valuable intermediate in various chemical reactions. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 98.15 g/mol. The compound features a cyclopropane ring with two methyl substituents and an aldehyde functional group, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclopropanation : The reaction of 2,2-dimethylcyclopropane with formylating agents such as formic acid or formaldehyde under acidic conditions leads to the formation of the aldehyde.

- Catalytic Processes : Industrial production may utilize palladium or rhodium catalysts to enhance yield and selectivity during the cyclopropanation and formylation reactions.

The biological activity of this compound is attributed to its interactions with specific enzymes or receptors within biological systems. Research indicates that it may modulate various biochemical pathways, although detailed molecular targets are still under investigation.

Applications in Drug Development

Recent studies have explored the compound's potential in drug synthesis. For instance, it serves as a precursor for bioactive compounds and has been investigated for its role in developing pharmaceuticals with cyclopropane moieties. This includes its application in synthesizing analogs of known drugs such as taxol and other therapeutic agents .

Case Studies

Several case studies highlight the compound's efficacy in biological systems:

- Insecticide Development : The compound has been utilized in synthesizing pyrethroid insecticides, which exhibit significant biological activity against pests. The (+)-cis isomer derived from this compound has shown enhanced efficacy compared to other isomers .

- Pharmacokinetic Studies : Research on the pharmacokinetics of related compounds indicates that derivatives of this compound can be effectively monitored through urinary metabolites, providing insights into exposure levels and biological effects .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Aldehyde | Precursor for bioactive compounds |

| 2,2-Dimethylcyclopropane-1-carboxylic acid | Carboxylic acid | Used in synthesis of insecticides |

| Cyclopropane-1-carbaldehyde | Aldehyde | Lacks methyl substitutions; less reactive |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethylcyclopropane-1-carbaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodology : Cyclopropanation of α,β-unsaturated aldehydes via Simmons-Smith or transition-metal-catalyzed methods is a starting point. For example, halogenated cyclopropane derivatives (e.g., bromo analogs in ) undergo nucleophilic substitution, suggesting that oxidation of 2,2-dimethylcyclopropanemethanol precursors could yield the aldehyde. Optimize temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to stabilize the cyclopropane ring during synthesis .

- Data Considerations : Monitor reaction progress via GC-MS or NMR to detect intermediates like cyclopropanemethanol. Thermodynamic data (e.g., ring strain enthalpy from ) can guide stability assessments.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques : Use X-ray crystallography (via SHELX programs, ) for absolute configuration determination. Complement with FT-IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (cyclopropane carbons at 10–25 ppm, aldehyde carbon ~190 ppm). Compare with computed spectra from quantum chemistry models ( ) .

- Validation : Cross-reference with databases like PubChem () for analogous cyclopropane derivatives.

Q. What are the key stability challenges for this compound under storage or reaction conditions?

- Factors : The aldehyde group is prone to oxidation or polymerization. Cyclopropane ring strain ( ) may increase reactivity.

- Mitigation : Store under inert atmosphere (N₂/Ar) at –20°C. Add stabilizers (e.g., BHT) during reactions. Monitor degradation via HPLC .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic addition reactions?

- Mechanistic Insight : The ring’s angle strain (theoretical data from ) increases electrophilicity at the aldehyde carbon. Perform DFT calculations (e.g., using Gaussian) to compare activation barriers for additions (e.g., Grignard or Wittig reactions) versus non-strained aldehydes .

- Experimental Design : Use kinetic studies (UV-Vis or stopped-flow techniques) to measure reaction rates. Contrast with non-cyclopropane aldehydes (e.g., propanal) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s properties?

- Case Example : If DFT models ( ) predict higher thermal stability than observed experimentally, re-evaluate solvent effects or intermolecular interactions (e.g., hydrogen bonding). Validate via DSC for melting points and TGA for decomposition profiles .

- Data Reconciliation : Apply multi-parameter QSPR models ( ) incorporating solvent polarity and steric parameters to refine predictions .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Applications : Functionalize the aldehyde group to generate Schiff bases (antibacterial agents) or reduce to cyclopropanemethanol (enzyme inhibitors). Leverage cyclopropane’s metabolic resistance () for drug design .

- Protocol : Condense with amines under mild acid catalysis (pH 4–5), followed by purification via column chromatography. Verify bioactivity via in vitro assays (e.g., MIC for antimicrobial studies) .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Monitor enantiomeric excess via chiral HPLC or polarimetry .

- Process Optimization : Pilot batch reactions in flow reactors to manage exothermic cyclopropanation steps (). Conduct DOE to identify critical parameters (catalyst loading, temperature gradients) .

Methodological Notes

- Safety : Follow protocols in for handling reactive aldehydes (PPE, fume hoods).

- Data Reporting : Adhere to ICMJE standards ( ) for documenting synthetic procedures and analytical data.

- Contradiction Management : Apply qualitative research frameworks ( ) to address outliers in spectral or reactivity data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。